(R)-Omeprazole Sodium Salt is a chiral compound derived from omeprazole, a widely used proton pump inhibitor. It is primarily utilized in the treatment of various gastric acid-related disorders, including gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome. The compound is recognized for its ability to inhibit gastric acid secretion by targeting the hydrogen/potassium ATPase enzyme in the gastric parietal cells.
(R)-Omeprazole Sodium Salt can be synthesized from racemic omeprazole, which is a mixture of both (R) and (S) enantiomers. The sodium salt form enhances solubility and bioavailability, making it suitable for pharmaceutical applications. Omeprazole itself was first patented in 1978 and has since become a staple in gastrointestinal therapy.
(R)-Omeprazole Sodium Salt falls under the classification of proton pump inhibitors, a category of medications that reduce stomach acid production. It is often classified as a small molecule drug and is available in various formulations for therapeutic use.
The synthesis of (R)-Omeprazole Sodium Salt typically involves chiral resolution techniques applied to racemic omeprazole. Several methods can be employed:
The most common approach involves using high-performance liquid chromatography (HPLC) for the separation of enantiomers. This method requires careful optimization of solvent systems and temperature to achieve effective resolution.
The molecular formula of (R)-Omeprazole Sodium Salt is . The compound features a sulfinyl group and a pyridine ring, contributing to its pharmacological activity.
(R)-Omeprazole Sodium Salt undergoes several important chemical reactions:
The metabolic pathway involves oxidative reactions that convert (R)-omeprazole into less active forms, which are then excreted via urine.
(R)-Omeprazole Sodium Salt exerts its pharmacological effects by irreversibly binding to the hydrogen/potassium ATPase enzyme located in the gastric parietal cells. This binding inhibits the final step of gastric acid production.
Relevant data indicate that (R)-Omeprazole Sodium Salt maintains its efficacy across various pH levels, making it suitable for gastrointestinal applications.
(R)-Omeprazole Sodium Salt has significant clinical applications:
In addition to these therapeutic uses, ongoing research explores its potential in treating other conditions related to gastric acid secretion dysregulation.
The synthesis of enantiomerically pure (R)-Omeprazole Sodium Salt (6-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole sodium salt) primarily proceeds via chiral resolution of racemates or asymmetric oxidation of prochiral sulfides. The foundational step involves the coupling of 5-methoxy-1H-benzimidazole-2-thiol with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride under basic conditions (e.g., Na₂CO₃ in methanol) to yield the prochiral sulfide intermediate (1) [1] [6]. Subsequent stereoselective oxidation is critical for chiral induction. An alternative route employs dynamic kinetic resolution under alkaline conditions (pH 9–10) using hydrogen peroxide or peracetic acid as oxidants, which suppresses racemization during sulfoxide formation [1]. Crystallization optimization is achieved using ethanol/water or isopropanol/acetone mixed solvents, yielding the sodium salt with >98% purity and controlled residual solvents (<500 ppm) [1] [10].
Table 1: Optimization of Crystallization Conditions for (R)-Omeprazole Sodium Salt
Solvent System | Temperature (°C) | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Ethanol/Water | 0–5 | 86 | 99.5 | Low organic residues |
Acetone | 20–25 | 78 | 98.8 | Rapid crystallization |
Isopropanol | -10 to -5 | 92 | 99.2 | High enantiomeric excess (ee) |
Ethyl Acetate | 15–20 | 81 | 98.5 | Scalability |
Asymmetric oxidation of prochiral sulfide (1) represents the most efficient route to high-ee (R)-Omeprazole. Oxaziridinium salts (e.g., derived from quinine or quinidine) enable enantioselective sulfur oxidation at -70°C in dichloromethane, achieving 98% ee at 86% yield [6]. Transition metal catalysts, notably titanium(IV) complexes with diethyl-D-tartrate (DET), afford moderate enantioselectivity (70–85% ee) but require optimization of ligand-to-metal ratios (typically 1:1 to 2:1) [9]. Key parameters influencing selectivity include:
Table 2: Performance Metrics of Catalytic Systems for Asymmetric Oxidation
Catalyst System | ee (%) | Reaction Time (h) | Turnover Number (TON) | Key Limitation |
---|---|---|---|---|
Oxaziridinium Salt (Quinine-derived) | 98 | 3 | 20 | Cryogenic conditions (-70°C) |
Ti(IV)/Diethyl-D-tartrate | 85 | 12 | 45 | Sensitivity to moisture |
Vanadium-Schiff Base Complexes | 75 | 8 | 60 | Product racemization |
CYP2C19 Enzymes | >99 | 24 | 10 | Low throughput |
Salt formation stabilizes the acid-labile sulfoxide group of (R)-Omeprazole. Sodium salts dominate industrial production due to superior solubility (>50 mg/mL in water) and crystallinity. The process involves reacting (R)-Omeprazole free base with NaOH in anhydrous ethanol, followed by anti-solvent crystallization using diethyl ether or hexane [1] [7]. In contrast, magnesium salts form trihydrates with lower aqueous solubility (15 mg/mL) but enhanced thermal stability (decomposition at 201°C vs. sodium salt at 154°C) [7] [10]. Potassium salts exhibit intermediate properties but require stringent drying to prevent hydrate formation. Analytical data confirms sodium salts maintain >95% enantiopurity after accelerated stability testing (40°C/75% RH for 6 months), whereas alkaline earth salts show slight racemization (3–5%) under identical conditions [10].
Table 3: Physicochemical Properties of (R)-Omeprazole Metal Salts
Property | Sodium Salt | Magnesium Salt (Trihydrate) | Potassium Salt |
---|---|---|---|
Solubility in Water (mg/mL) | >50 | 15 | 35 |
Thermal Decomposition (°C) | 154 | 201 | 178 |
Hygroscopicity | High | Low | Moderate |
Crystallinity | Monoclinic | Amorphous | Orthorhombic |
Storage Stability | >95% ee retained | 90–92% ee retained | 93–95% ee retained |
Chiral auxiliaries enable diastereomeric resolution of omeprazole racemates. (S)-(+)-Mandelic acid forms crystalline diastereomeric salts with the (R)-enantiomer, separable by fractional crystallization in ethanol/n-propanol mixtures. This method delivers >99% ee when using 1.5–3.0 molar equivalents of mandelic acid at 40°C [9]. Diethyl-D-tartrate (DET) acts as a chiral ligand in titanium-mediated oxidations, though stoichiometric amounts are required for >90% ee [9]. BINOL derivatives ((S)-(-)-1,1'-Bi-2-naphthol) achieve 98% ee via inclusion complexation but necessitate toxic solvents (benzene) and chromatographic purification, limiting industrial utility [9]. Cost-benefit analyses favor mandelic acid for large-scale production due to its low cost ($50–100/kg) and recyclability.
Table 4: Chiral Auxiliaries in (R)-Omeprazole Resolution
Chiral Auxiliary | ee (%) | Optimal Equivalents | Solvent | Recovery Yield (%) | Cost Factor |
---|---|---|---|---|---|
(S)-(+)-Mandelic Acid | >99 | 1.5–3.0 | n-Propanol | 85 | Low |
Diethyl-D-tartrate (DET) | 90–92 | 1.0 (vs. Ti) | Dichloromethane | 78 | Moderate |
(S)-(-)-BINOL | 98 | 0.5–1.0 | Benzene | 70 | High |
Cinchonidine | 95 | 1.2 | Ethyl Acetate | 75 | High |
Comprehensive Compound Listing
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7